Indole-3-carbinol

Vue d'ensemble

Description

L'indol-3-carbinol est un composé naturel présent dans les légumes crucifères tels que le brocoli, le chou et les choux de Bruxelles . C'est un phytochimique qui a suscité un intérêt considérable en raison de ses bienfaits potentiels pour la santé, notamment ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes . L'indol-3-carbinol est classé comme un composé bioactif, ce qui signifie qu'il peut affecter les processus biologiques dans l'organisme .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Indole-3-carbinol (I3C) and its metabolite 3,3’-diindoylmethane (DIM) primarily target multiple aspects of cancer cell-cycle regulation and survival . They interact with key cellular pathways such as Akt-NF kappa B signaling, caspase activation, cyclin-dependent kinase activities, estrogen metabolism, estrogen receptor signaling, endoplasmic reticulum stress, and BRCA gene expression . These targets play a crucial role in regulating cell growth, proliferation, and survival, particularly in the context of cancer.

Mode of Action

I3C exerts its effects by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This interaction with its targets leads to changes such as inhibition of cell proliferation, induction of apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . Furthermore, I3C and DIM reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

Biochemical Pathways

I3C and DIM affect several biochemical pathways. They regulate cellular signaling pathways related to the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . They also modulate pathways governing hormonal homeostasis and DNA repair . The alteration of these pathways can lead to downstream effects such as the inhibition of tumor growth and the induction of cancer cell death .

Pharmacokinetics

I3C is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver where levels are approximately 6-fold higher than those in the plasma .

Result of Action

The molecular and cellular effects of I3C’s action include the inhibition of cancer cell proliferation, the induction of apoptosis, and the blocking of angiogenesis . It also impairs cancer cell growth in liver, breast, and cervical cancer cells . At the cellular level, I3C arrests the cell cycle at the G2/M phase in Candida albicans .

Action Environment

The action, efficacy, and stability of I3C can be influenced by environmental factors. For instance, I3C is a naturally occurring constituent of cruciferous vegetables like broccoli, cauliflower, cabbage, and brussels sprouts . It is synthesized after glycolysis from the glucosinolate structure . . This solubility profile can influence its bioavailability and efficacy.

Analyse Biochimique

Biochemical Properties

I3C is classified as a bioactive compound, meaning it has the ability to affect biological processes in the body . It has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties . I3C works by promoting the breakdown of estrogen into less potent forms, thereby reducing the overall estrogenic load in the body . This mechanism has led to I3C being investigated as a potential treatment for breast, prostate, and cervical cancers .

Cellular Effects

The biological significance of Indole-3-Carbinol lies in its ability to modulate several key cellular pathways . It has been shown to exert anti-cancer effects by inhibiting the proliferation of cancer cells, inducing apoptosis (programmed cell death), and blocking the formation of new blood vessels that supply tumors . I3C also enhances DNA repair by affecting several of the proteins involved in this process .

Molecular Mechanism

I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells . I3C induces phase I and phase II enzymes that metabolize carcinogens, including estrogens . Administration of either I3C or DIM results in increased 2-hydroxylation of estrogens .

Temporal Effects in Laboratory Settings

I3C has shown to have antioxidant and anti-inflammatory effects in an in vivo rats model of middle cerebral artery occlusion (MCAO) . The results showed that I3C pretreatment prevented CIRI-induced cerebral infarction in rats . I3C pretreatment also decreased the mRNA expression levels of several apoptotic proteins, including Bax, caspase-3 and caspase-9, by increasing the mRNA expression levels of the anti-apoptotic protein Bcl-2 .

Dosage Effects in Animal Models

In animal models, I3C has shown preventive effects against alcohol-induced liver injury because of its antioxidant and anti-inflammatory properties, as well as slowing cell death . The pharmacokinetics and pharmacodynamics of I3C have been investigated in sham and middle cerebral artery occluded (MCAO) rats .

Metabolic Pathways

There are three main pathways in intestinal microorganism–derived Trp metabolism: the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Transport and Distribution

I3C and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects through BDNF’s mimetic activity; Akt phosphorylation is induced, and the antioxidant defense mechanism is activated by blocking the Nrf2-kelch-like ECH-associated protein 1 (Keap1) complex .

Subcellular Localization

The subcellular localization of NFκB was analyzed by immunofluorescence and Western blot . I3C and its derivatives affect multiple signaling pathways and target molecules controlling cell division, apoptosis, or angiogenesis deregulated in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'indol-3-carbinol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de Friedel-Crafts, où le difluoroacétaldéhyde est généré in situ à partir de l'hémiacétal éthylique du difluoroacétaldéhyde en présence d'une base ou d'un acide . Une autre méthode implique l'oxydation de la liaison C–H allylique/aromatisation/hydroxylation au carbone indolique médiée par la DDQ en utilisant l'eau comme source d'hydroxyle .

Méthodes de production industrielle : La production industrielle de l'indol-3-carbinol implique généralement l'extraction de légumes crucifères, où il est produit par la dégradation du glucosinolate glucobrassicine . Cette méthode assure une source naturelle et durable du composé.

Analyse Des Réactions Chimiques

Types de réactions : L'indol-3-carbinol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'indol-3-carboxaldéhyde et d'autres dérivés.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l'indole.

Substitution : Les réactions de substitution électrophile se produisent en position C-3 du cycle indole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent la DDQ et d'autres oxydants doux.

Réduction : Des réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des catalyseurs acides sont souvent utilisés pour les réactions de substitution électrophile.

Produits principaux :

Oxydation : Indol-3-carboxaldéhyde.

Réduction : Divers dérivés de l'indole.

Substitution : Composés indoliques substitués.

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Médecine : Il possède des propriétés anticancéreuses potentielles, en particulier dans les cancers du sein, de la prostate et du col de l'utérus.

Industrie : L'indol-3-carbinol est utilisé dans les compléments alimentaires en raison de ses bienfaits pour la santé.

5. Mécanisme d'action

L'indol-3-carbinol agit en favorisant la dégradation des œstrogènes en formes moins puissantes, réduisant ainsi la charge œstrogénique globale dans l'organisme . Ce mécanisme le rend particulièrement intéressant pour les personnes préoccupées par les affections hormonales. Il induit également les enzymes de phase I et de phase II qui métabolisent les carcinogènes, y compris les œstrogènes . De plus, il améliore la réparation de l'ADN et induit à la fois l'arrêt du cycle cellulaire G1 et l'apoptose .

Composés similaires :

3,3′-Diindolylméthane : Un autre composé bioactif présent dans les légumes crucifères, connu pour ses propriétés anticancéreuses.

Indol-3-acétonitrile : Un dérivé de l'indol-3-carbinol avec des applications thérapeutiques potentielles.

Indol-3-carboxaldéhyde : Un produit d'oxydation de l'indol-3-carbinol.

Unicité : L'indol-3-carbinol est unique en raison de sa capacité à moduler le métabolisme des œstrogènes et de ses propriétés anticancéreuses potentielles . Sa gamme diversifiée d'activités biologiques et d'applications dans divers domaines en fait un composé d'intérêt majeur.

Comparaison Avec Des Composés Similaires

3,3′-Diindolylmethane: Another bioactive compound found in cruciferous vegetables, known for its anti-cancer properties.

Indole-3-acetonitrile: A derivative of indole-3-carbinol with potential therapeutic applications.

Indole-3-carboxaldehyde: An oxidation product of this compound.

Uniqueness: this compound is unique due to its ability to modulate estrogen metabolism and its potential anti-cancer properties . Its diverse range of biological activities and applications in various fields make it a compound of significant interest.

Propriétés

IUPAC Name |

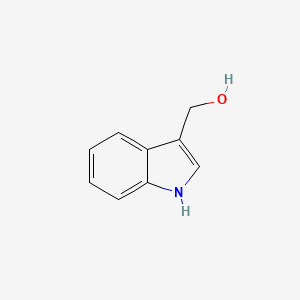

1H-indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYPNXXAYMYVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031458 | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

700-06-1 | |

| Record name | Indole-3-carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Indolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C11E72455F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 °C | |

| Record name | Indole-3-carbinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indole-3-carbinol impact cancer cells?

A1: this compound exhibits antitumor effects through various mechanisms. It can suppress the activity of Nuclear Factor-kappaB (NF-κB) [], a protein complex that regulates DNA transcription and is involved in cellular responses to stimuli like stress, cytokines, and free radicals. By inhibiting NF-κB, this compound can downregulate the expression of genes involved in apoptosis, proliferation, and metastasis [].

Q2: What is the role of this compound in auxin signaling?

A2: Research suggests that this compound can act as an auxin antagonist in plant roots []. It has been shown to inhibit root elongation in Arabidopsis thaliana by interfering with auxin activity in the root meristem []. This suggests a potential role for this compound in regulating plant growth and development.

Q3: How does this compound affect estrogen metabolism?

A3: this compound has been shown to alter estrogen metabolism in both pre- and post-menopausal women []. Specifically, it promotes the C-2 hydroxylation pathway of estrogen metabolism, leading to an increase in 2-hydroxyestrone (2-OHE) and a decrease in 16α-hydroxyestrone (16α-OHE) []. This shift towards 2-OHE is considered beneficial as it is associated with a lower risk of estrogen-related cancers [].

Q4: Can this compound enhance the effects of other anticancer agents?

A4: Studies indicate that this compound can potentiate the apoptotic effects of cytokines and chemotherapeutic agents in myeloid and leukemia cells []. This suggests that it may have synergistic effects when combined with other anticancer therapies.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, several studies have investigated the spectroscopic characteristics of this compound using techniques like Fourier-transform infrared (FT-IR) spectroscopy, FT-Raman spectroscopy, and UV-Vis spectroscopy []. These studies provide valuable insights into the vibrational frequencies, electronic transitions, and structural features of the molecule.

Q7: How does the structure of this compound relate to its biological activities?

A7: The presence of specific functional groups in this compound contributes to its diverse biological activities. For instance, the indole ring is crucial for its interaction with various enzymes and receptors [, ]. Modifications to the indole ring or the side chain could potentially alter its binding affinity and modify its pharmacological effects [, ]. Further SAR studies are necessary to elucidate the specific structural features responsible for its individual activities.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various cell lines to investigate the effects of this compound in vitro. These include human breast cancer cell lines (MCF7, T47D) [], human colon cancer cell lines (HCT116) [], human myeloid and leukemia cell lines [], and human lung cancer cell lines (A549) []. These studies provide valuable insights into the compound's antiproliferative, pro-apoptotic, and anti-metastatic potential against different cancer types.

Q9: What are the findings from in vivo studies on this compound's anticancer activity?

A9: In vivo studies utilizing animal models have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth and metastasis in models of breast cancer [, ], prostate cancer [], and colorectal cancer []. These findings further strengthen the evidence for its potential therapeutic application in cancer treatment.

Q10: How is this compound typically quantified in biological samples?

A11: Various analytical techniques have been employed to quantify this compound in biological samples. These include high-performance liquid chromatography (HPLC) coupled with different detectors, such as ultraviolet (UV) detectors [], mass spectrometry (MS) detectors [], and tandem mass spectrometry (MS/MS) detectors [].

Q11: Are there any specific challenges associated with analyzing this compound?

A12: The inherent instability of this compound, particularly in acidic environments, poses a significant challenge for its analysis []. It tends to degrade rapidly, forming various oligomeric products, including 3,3'-diindolylmethane (DIM) []. Therefore, analytical methods must be carefully optimized to minimize degradation and ensure accurate quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.